molecular formula C24H21FN2O3S B2424421 2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(3-methylphenyl)acetamide CAS No. 686744-07-0

2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(3-methylphenyl)acetamide

Cat. No.: B2424421
CAS No.: 686744-07-0
M. Wt: 436.5
InChI Key: PTMRRMKJGMPFPH-UHFFFAOYSA-N
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Description

Indole is a heterocyclic compound that is prominent in many natural and non-natural products of biological and pharmaceutical importance . It is often considered a “privileged scaffold” within the drug discovery arena . Acetamide is another common component in various organic compounds.


Synthesis Analysis

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

Indole is a benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making it aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process . These are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Indole is crystalline and colorless in nature with specific odors .

Scientific Research Applications

Fluorinated Compounds and Their Applications

  • Fluorinated Agent Synthesis: Alkali metal fluorides, such as potassium fluoride and cesium fluoride, in formamide or N-methylformamide, serve as efficient fluorinating agents for synthesizing 2-fluorocarboxylic acids and 1-fluoroalkyl benzenes from corresponding sulfonates. These compounds are crucial for various synthetic applications due to their high enantiomeric purity (E. Fritz-Langhals, 1994).

Antiepileptic Drug Development

  • Broad-Spectrum Anti-Epileptic Drug Candidate: Optimization of fluorinated compounds has led to the identification of broad-spectrum anti-epileptic drug candidates. These efforts focus on finding alternative polar groups to improve the ADME profile, leading to significant advancements in the development of novel therapeutic options (Tomoyuki Tanaka et al., 2019).

Immunomodulatory Effects

  • Synthetic Compound Modulating Immune Response: A novel synthetic compound demonstrated capability in modifying lymphoid cell reactivity affected by tumor growth, enhancing tumor cell destruction and macrophage inhibitory effects. Such compounds are promising for augmenting immune responses against tumors (B. S. Wang et al., 2004).

Analytical Chemistry and Drug Degradation

  • Thermal Degradation Investigation in GC Injector: The study on modafinil and related compounds, including fluorinated analogs, highlights the complexities of GC-MS analysis due to thermal degradation. This research provides insights into the challenges of analyzing fluorinated compounds using standard analytical techniques (Geraldine Dowling et al., 2017).

Cytotoxic Activity and Compound Synthesis

  • Novel Sulfonamide Derivatives: Synthesis of sulfonamide derivatives, incorporating various moieties, has shown promising cytotoxic activity against cancer cell lines. This line of research explores the therapeutic potential of fluorinated compounds and their derivatives in oncology (M. Ghorab et al., 2015).

Mechanism of Action

The mechanism of action of a compound depends on its specific structure and the biological target it interacts with. Indole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .

Future Directions

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives . This suggests that there is potential for further exploration and development of new therapeutic agents based on the indole structure.

Properties

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O3S/c1-17-5-4-6-20(13-17)26-24(28)16-31(29,30)23-15-27(22-8-3-2-7-21(22)23)14-18-9-11-19(25)12-10-18/h2-13,15H,14,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMRRMKJGMPFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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